L-161240

Description

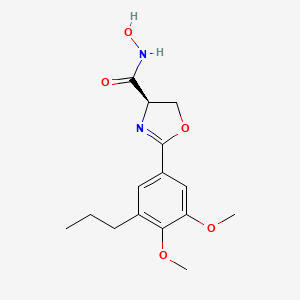

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-2-(3,4-dimethoxy-5-propylphenyl)-N-hydroxy-4,5-dihydro-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-4-5-9-6-10(7-12(20-2)13(9)21-3)15-16-11(8-22-15)14(18)17-19/h6-7,11,19H,4-5,8H2,1-3H3,(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGKRIGJIQRXQD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=O)NO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C(=CC(=C1)C2=N[C@H](CO2)C(=O)NO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-161240: A Technical Guide to its Mechanism of Action as a Potent Inhibitor of Bacterial Lipid A Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161240 is a synthetic antibiotic belonging to the hydroxamic acid class of compounds, specifically a chiral hydroxamic acid with a 2-phenyloxazoline ring structure.[1][2] It emerged from early research as a potent and specific inhibitor of a crucial enzyme in the bacterial lipid A biosynthetic pathway, establishing this pathway as a viable target for the development of novel antibacterial agents.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, the affected signaling pathway, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of LpxC

The primary molecular target of this compound is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[2][4] LpxC is a zinc-dependent metalloamidase that catalyzes the second and first committed step in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.[5][6][7] This step involves the removal of an acetyl group from UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[5] The inhibition of LpxC by this compound is competitive, with the hydroxamic acid moiety of the inhibitor believed to chelate the active site zinc ion, thereby blocking the catalytic activity of the enzyme.[2][7]

The inhibition of LpxC disrupts the synthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[1][3] The integrity of the outer membrane is critical for bacterial viability, providing a barrier against environmental stresses and certain antibiotics. By halting lipid A production, this compound leads to the disruption of the outer membrane, ultimately resulting in bacterial cell death.[3] This bactericidal activity has been demonstrated against susceptible organisms like Escherichia coli.[1]

Signaling Pathway: The Raetz Pathway for Lipid A Biosynthesis

This compound acts on the Raetz pathway, the conserved biosynthetic route for lipid A production in Gram-negative bacteria. The diagram below illustrates the key steps in this pathway and highlights the point of inhibition by this compound.

Figure 1: The Raetz Pathway for Lipid A Biosynthesis and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the activity of this compound against its target enzyme and various bacterial species.

| Parameter | Organism/Enzyme | Value | Reference(s) |

| Ki (Inhibition Constant) | E. coli LpxC | 50 nM | [2] |

| IC50 (Half-maximal Inhibitory Concentration) | E. coli LpxC (crude extract) | 0.02 µM | [8] |

| P. aeruginosa LpxC (crude extract) | 0.76 µM | [8] | |

| Purified E. coli LpxC | 26 nM (at 3 µM substrate) | [5] | |

| Purified E. coli LpxC | 440 ± 10 nM (at 25 µM substrate) | [5] | |

| MIC (Minimum Inhibitory Concentration) | E. coli | ~1 µg/mL | [3][8] |

| P. aeruginosa | >50 µg/mL | [8] | |

| Serratia marcescens | Ineffective | [2] |

The data clearly indicate that this compound is a potent inhibitor of E. coli LpxC but is significantly less effective against the P. aeruginosa enzyme, which accounts for its narrow spectrum of antibacterial activity.[2][8]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. It is important to note that specific details from the original discovery papers are not fully available in the public domain; therefore, these protocols are based on established methodologies for similar compounds.

LpxC Enzyme Inhibition Assay (Radiochemical Method)

This assay measures the enzymatic activity of LpxC by quantifying the release of radiolabeled acetate from a synthetic substrate.

Workflow Diagram:

Figure 2: Workflow for a Radiochemical LpxC Inhibition Assay.

Detailed Methodology:

-

Enzyme and Substrate Preparation:

-

Purify recombinant LpxC enzyme from an overexpression system (e.g., E. coli).

-

Synthesize the radiolabeled substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-[3H]acetylglucosamine, according to established chemical procedures.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine 50 mM HEPES buffer (pH 7.5), 1 mM DTT, the purified LpxC enzyme, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a vehicle-only control.

-

Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the [3H]acetyl-labeled substrate.

-

Incubate the reaction mixture at 30°C for 20 minutes.

-

Terminate the reaction by adding a small volume of 1 M HCl.

-

Extract the released [3H]acetic acid by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Transfer an aliquot of the upper organic phase to a scintillation vial containing scintillation fluid.

-

Quantify the amount of radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Workflow Diagram:

Figure 3: Workflow for MIC Determination by Broth Microdilution.

Detailed Methodology:

-

Preparation of Materials:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Use sterile 96-well microtiter plates.

-

Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).

-

Culture the bacterial strain to be tested (e.g., E. coli ATCC 25922) overnight on an appropriate agar plate.

-

-

Assay Procedure:

-

In the 96-well plate, perform a two-fold serial dilution of this compound in MHB to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum by suspending several colonies in MHB and adjusting the turbidity to a 0.5 McFarland standard, which is then further diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Inoculate each well containing the this compound dilutions and the positive control well with the standardized bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL). The negative control well should only contain MHB.

-

Seal the plate and incubate at 37°C for 16-20 hours in ambient air.

-

-

Data Analysis:

-

After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.

-

Conclusion

This compound is a foundational LpxC inhibitor that has been instrumental in validating the lipid A biosynthesis pathway as a target for novel Gram-negative antibiotics. Its potent and specific inhibition of E. coli LpxC, leading to bactericidal activity, underscores the potential of this mechanism. While its narrow spectrum of activity, particularly its ineffectiveness against P. aeruginosa, has limited its clinical development, the study of this compound has provided a critical framework for the design and development of next-generation, broad-spectrum LpxC inhibitors. The technical details provided in this guide offer a comprehensive understanding of its mechanism of action for researchers and drug development professionals working in the field of antibacterial discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

L-161240: A Targeted Inhibitor of Bacterial Lipid A Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-161,240 is a potent and specific inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. By targeting LpxC, L-161,240 exhibits significant antibacterial activity, particularly against Escherichia coli. This document provides a comprehensive overview of the target, mechanism of action, quantitative data, and relevant experimental protocols for L-161,240.

Primary Molecular Target: LpxC

The definitive molecular target of L-161,240 is the zinc-dependent metalloamidase LpxC.[1][2][3][4][5] This enzyme is crucial for the biosynthesis of lipid A, which anchors the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2][3][4][5] The inhibition of LpxC disrupts the formation of the bacterial outer membrane, leading to cell death.[4]

L-161,240 was identified as a potent LpxC inhibitor and has been instrumental in validating LpxC as a viable target for the development of novel antibiotics.[2][3][6]

Mechanism of Action

L-161,240 acts as a competitive inhibitor of LpxC.[4] Its mechanism involves the chelation of the catalytic Zn2+ ion in the active site of the enzyme via its hydroxamate moiety.[5][7] This interaction prevents the binding of the native substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, thereby halting the lipid A biosynthesis pathway. The inhibition of this essential pathway ultimately leads to bactericidal effects.[4]

Signaling Pathway Diagram

Caption: Inhibition of the Lipid A biosynthesis pathway by L-161,240 targeting the LpxC enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-161,240, highlighting its potency and antibacterial spectrum.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) | IC50 |

| L-161,240 | LpxC | E. coli | 50 nM[1][4] | 30 nM[8] |

| L-161,240 | LpxC | E. coli | - | 440 ± 10 nM*[9] |

| L-161,240 | LpxC | P. aeruginosa | - | Inactive[2] |

*Note: The higher IC50 value was determined in an assay with a higher substrate concentration, which is characteristic of a competitive inhibitor.[9]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC |

| L-161,240 | E. coli (wild-type) | 1 µg/mL[2] |

| L-161,240 | E. coli (wild-type) | 1-3 µg/mL[8] |

| L-161,240 | P. aeruginosa (wild-type) | > 50 µg/mL[2] |

| L-161,240 | P. aeruginosa (wild-type) | > 100 µg/mL[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the characterization of L-161,240.

LpxC Enzyme Inhibition Assay (Fluorometric Method)

This protocol describes a non-radioactive, homogeneous assay for determining LpxC activity and inhibition.

-

Reagents and Materials:

-

Purified LpxC enzyme from E. coli.

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5.

-

L-161,240 stock solution (in DMSO).

-

o-phthaldialdehyde (OPA) reagent.

-

96-well microplate.

-

Fluorometer.

-

-

Procedure:

-

Prepare serial dilutions of L-161,240 in the assay buffer.

-

In a microplate, add the LpxC enzyme to each well containing the diluted inhibitor or vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the formation of the deacetylated product (a primary amine) by adding the OPA reagent.

-

Measure the fluorescence (e.g., excitation at 340 nm, emission at 455 nm).

-

Calculate the percent inhibition for each concentration of L-161,240 and determine the IC50 value by fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for assessing the antibacterial activity of L-161,240.

-

Reagents and Materials:

-

Bacterial strains (E. coli, P. aeruginosa).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

L-161,240 stock solution (in DMSO).

-

96-well microplates.

-

Bacterial inoculum standardized to ~5 x 105 CFU/mL.

-

-

Procedure:

-

Prepare two-fold serial dilutions of L-161,240 in CAMHB in the wells of a microplate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Experimental Workflow Diagram

Caption: Workflow for the characterization of L-161,240's activity against LpxC.

Structural Insights

The crystal structure of E. coli LpxC in complex with L-161,240 has been resolved.[10] These structural studies reveal that the inhibitor binds in the active site, with the hydroxamate group coordinating the catalytic zinc ion.[7][10] A key finding is the conformational flexibility of a loop (Insert I) in the E. coli LpxC enzyme, which allows it to accommodate different classes of inhibitors, including L-161,240.[6][10] This contrasts with the more rigid structure of LpxC from P. aeruginosa, providing a molecular basis for the differential activity of L-161,240 against these two species.[6][10]

Conclusion

L-161,240 is a well-characterized, potent inhibitor of the bacterial enzyme LpxC, the committed step in lipid A biosynthesis. Its specific targeting of this essential pathway in Gram-negative bacteria, particularly E. coli, has solidified LpxC as a critical target for antibacterial drug discovery. The wealth of quantitative, mechanistic, and structural data available for L-161,240 provides a robust foundation for further research and the development of next-generation LpxC inhibitors with a broader spectrum of activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stucture of the LpxC deacetylase with a bound substrate-analog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. L-161240 | Antibacterial | TargetMol [targetmol.com]

- 9. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

L-161,240: A Technical Guide to its Discovery, Mechanism, and Preclinical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and preclinical characterization of L-161,240, a pioneering inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). As the committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, LpxC represents a critical and highly sought-after target for novel antibacterial agents. This document details the initial discovery of L-161,240 by Merck, its mechanism of action as a potent and competitive inhibitor of Escherichia coli LpxC, and the molecular basis for its species selectivity. Comprehensive tables of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of antibiotic discovery and development.

Discovery and History

In the mid-1990s, researchers at Merck embarked on a program to identify novel antibacterial agents that targeted the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] Their screening efforts led to the discovery of a class of phenyloxazoline hydroxamic acid derivatives with potent inhibitory activity against LpxC.[1] The lead compound from this series, L-161,240, emerged as a nanomolar inhibitor of the E. coli LpxC enzyme.[1]

The initial discovery was facilitated by a whole-cell assay that measured the incorporation of radiolabeled precursors into LPS. Subsequent hit validation and lead optimization were guided by an in vitro enzyme assay using purified LpxC.[1] While L-161,240 demonstrated excellent potency against E. coli, it was found to be inactive against Pseudomonas aeruginosa.[2] This lack of broad-spectrum activity ultimately led to the discontinuation of its preclinical development.[1] Nevertheless, the discovery of L-161,240 was a landmark achievement, validating LpxC as a viable antibacterial target and providing a crucial chemical scaffold for the development of next-generation LpxC inhibitors.[3]

Mechanism of Action

L-161,240 functions as a competitive inhibitor of the LpxC enzyme.[4] The hydroxamic acid moiety of L-161,240 chelates the catalytic zinc ion in the active site of LpxC, preventing the binding and deacetylation of its natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[4][5] The inhibition of LpxC blocks the lipid A biosynthetic pathway, leading to a depletion of LPS, disruption of the outer membrane, and ultimately, bacterial cell death.

The crystal structure of L-161,240 in complex with E. coli LpxC revealed the precise molecular interactions responsible for its potent inhibition.[6] The phenyloxazoline core of the inhibitor occupies a hydrophobic pocket adjacent to the active site, while the hydroxamic acid directly coordinates with the catalytic zinc ion.[6]

The species selectivity of L-161,240 is attributed to differences in the active site residues between E. coli LpxC and P. aeruginosa LpxC.[2][7] L-161,240 is a significantly poorer inhibitor of the P. aeruginosa enzyme, explaining its lack of whole-cell activity against this pathogen.[2]

Quantitative Data

The following tables summarize the key quantitative data for L-161,240 from various studies.

Table 1: In Vitro Inhibitory Activity of L-161,240 against LpxC

| Enzyme Source | Assay Conditions | IC50 (nM) | Ki (nM) | Reference |

| E. coli | Radiochemical assay | 30 | 50 | [1] |

| E. coli | Fluorometric assay, 25 µM substrate | 440 ± 10 | - | [8] |

| P. aeruginosa | In vitro assay (crude extract) | 38-fold less potent than vs. E. coli | - | [2] |

Table 2: Antibacterial Activity of L-161,240

| Bacterial Strain | MIC (µg/mL) | Reference |

| E. coli (wild-type) | 1 | [2] |

| E. coli (W3110) | 0.2 | [8] |

| P. aeruginosa (wild-type) | >50 | [2] |

Table 3: In Vivo Efficacy of L-161,240

| Infection Model | Bacterial Strain | Dosing Regimen | Efficacy Endpoint | Reference |

| Mouse systemic infection | E. coli | Not specified | Rescued mice from a lethal dose | [1] |

Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorometric Method)

This protocol is adapted from Clements et al. (2002).[8]

-

Reagents:

-

LpxC enzyme (purified)

-

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

-

Assay buffer: 50 mM HEPES, pH 7.5

-

L-161,240 (or other inhibitors) dissolved in DMSO

-

o-phthaldialdehyde (OPA) reagent

-

Boric acid

-

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add 10 µL of L-161,240 solution (or DMSO for control).

-

Add 80 µL of a solution containing LpxC enzyme and substrate in assay buffer. The final substrate concentration is typically at or near the Km.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable quenching agent.

-

Add 160 µL of OPA reagent in boric acid to each well.

-

Measure the fluorescence (excitation at 340 nm, emission at 460 nm) using a microplate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

This is a standard broth microdilution protocol.

-

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

L-161,240 stock solution

-

96-well microtiter plates

-

-

Procedure:

-

Prepare serial two-fold dilutions of L-161,240 in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a growth control well (no inhibitor) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of L-161,240 that completely inhibits visible bacterial growth.

-

Visualizations

Lipid A Biosynthesis Pathway (Raetz Pathway)

Caption: The Raetz pathway of lipid A biosynthesis in E. coli.

LpxC Inhibitor Screening Workflow

Caption: A generalized workflow for the discovery of LpxC inhibitors.

Conclusion

L-161,240 represents a seminal discovery in the field of antibacterial research. Although its development was halted due to a narrow spectrum of activity, the insights gained from its study have been invaluable. It firmly established LpxC as a druggable target and provided a chemical blueprint that has guided the design of numerous subsequent LpxC inhibitors with improved properties. This technical guide serves as a comprehensive repository of information on L-161,240, intended to aid researchers in the ongoing quest for novel antibiotics to combat the growing threat of Gram-negative bacterial infections.

References

- 1. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2023-6356 [excli.de]

- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

L-161,240 as a Potent Inhibitor of LpxC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-161,240 is a seminal, potent, and specific inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). As LpxC catalyzes the first committed and essential step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, it represents a critical target for the development of novel antibiotics. This document provides a comprehensive technical overview of L-161,240, including its mechanism of action, inhibitory and antibacterial activity, the underlying biochemical pathways, and detailed experimental protocols for its characterization.

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The enzyme LpxC is an attractive target for novel antibacterial agents because it is essential for the viability of most Gram-negative bacteria and is highly conserved across species, yet it lacks a mammalian homologue, suggesting a potential for high selectivity and low off-target toxicity.[1][2]

L-161,240, a synthetic phenyloxazoline hydroxamic acid compound, emerged from early screening efforts as a potent, competitive inhibitor of LpxC.[1] Its hydroxamate moiety is crucial for its activity, likely by chelating the catalytic Zn²⁺ ion in the active site of LpxC.[3] This guide synthesizes the available data on L-161,240 to serve as a technical resource for researchers in the field of antibiotic discovery and development.

Mechanism of Action

L-161,240 functions as a competitive inhibitor of the LpxC enzyme.[1] LpxC is a zinc-dependent metalloamidase that catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[4] This reaction is the first irreversible step in the lipid A biosynthetic pathway.[1] By binding to the active site of LpxC, L-161,240 prevents the natural substrate from binding, thereby halting the entire downstream pathway of lipid A synthesis. The inhibition of this pathway is lethal to the bacterium due to the critical role of lipid A in the structure and function of the outer membrane.[5]

Quantitative Inhibitory and Antibacterial Activity

The inhibitory potency of L-161,240 has been quantified through various in vitro assays. The data presented below is a summary from multiple studies and reflects the varying experimental conditions used.

| Parameter | Organism/Enzyme | Value | Assay Conditions | Reference(s) |

| Ki | E. coli LpxC | 50 nM | - | [1][6] |

| IC50 | E. coli LpxC | 26 nM | 3 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | [3][7] |

| IC50 | E. coli LpxC | 30 nM | DEACET Assay | [8] |

| IC50 | E. coli LpxC | 440 ± 10 nM | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | [3][7] |

| MIC | E. coli (wild-type) | 1 µg/mL | Broth Microdilution | [9] |

| MIC | E. coli (wild-type) | 1-3 µg/mL | - | [8] |

| MIC | P. aeruginosa | > 50 µg/mL | - | [9] |

Lipid A Biosynthesis Pathway and LpxC Inhibition

The biosynthesis of lipid A in E. coli is a nine-step enzymatic pathway that occurs in the cytoplasm and at the inner membrane. LpxC catalyzes the second and committed step of this essential pathway.

Caption: The Lipid A Biosynthesis Pathway in E. coli.

Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorescence-Based)

This protocol is a representative method for determining the IC50 of an inhibitor against LpxC using a fluorescence-based assay.[10][11]

Materials:

-

Purified LpxC enzyme

-

LpxC substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% (w/v) CHAPS

-

L-161,240 stock solution (in DMSO)

-

Fluorescamine solution (in acetone or DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~390 nm, Emission: ~475 nm)

Procedure:

-

Prepare serial dilutions of L-161,240 in DMSO. Further dilute these into the Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted L-161,240 or DMSO (for control wells) to each well.

-

Add the purified LpxC enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the LpxC substrate to each well.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 0.5 M HCl).

-

Add the fluorescamine solution to each well. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of L-161,240 relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a fluorescence-based LpxC inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of L-161,240 using the broth microdilution method, following general CLSI guidelines.[2][5][12]

Materials:

-

L-161,240 stock solution (in DMSO)

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

-

Incubator (35 ± 2°C)

Procedure:

-

Prepare a serial two-fold dilution of L-161,240 in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare the bacterial inoculum by suspending colonies from an 18-24 hour agar plate in saline to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Within 15 minutes of standardization, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a 1:2 dilution of the inhibitor concentrations.

-

Include a growth control well (broth and inoculum, no inhibitor) and a sterility control well (broth only).

-

Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of L-161,240 that completely inhibits visible bacterial growth.

Caption: Workflow for Broth Microdilution MIC Determination.

Spectrum of Activity and Limitations

L-161,240 demonstrates potent activity against E. coli.[9] However, a significant limitation is its lack of efficacy against other important Gram-negative pathogens, notably Pseudomonas aeruginosa.[9][13] Studies have shown that this is not due to issues with cell permeability or efflux, but rather because L-161,240 is a significantly less potent inhibitor of the P. aeruginosa LpxC enzyme itself.[9][13] This highlights the structural differences between LpxC orthologs and the challenges in developing broad-spectrum LpxC inhibitors.

Conclusion

L-161,240 remains a cornerstone compound in the study of LpxC inhibition. Its potent and specific mechanism of action validates LpxC as a viable antibacterial target. While its narrow spectrum of activity has precluded its clinical development, the wealth of data generated for L-161,240 has been invaluable in guiding the design and development of next-generation LpxC inhibitors with broader antibacterial profiles. The protocols and data presented in this guide offer a comprehensive resource for researchers continuing to explore this critical area of antibiotic discovery.

References

- 1. q-bio.org [q-bio.org]

- 2. goldbio.com [goldbio.com]

- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-161240 | Antibacterial | TargetMol [targetmol.com]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. A fluorescence-based homogeneous assay for measuring activity of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Early Research of the L-161,240 Antibiotic

This document provides a comprehensive technical overview of the early research and development of L-161,240, a pioneering inhibitor of the bacterial enzyme LpxC. The information compiled herein focuses on its mechanism of action, in vitro and in vivo activity, and the foundational experimental protocols used in its initial characterization.

Core Mechanism of Action

L-161,240 is a synthetic, phenyloxazoline-based hydroxamic acid that functions as a potent antibiotic by targeting and inhibiting the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1][2][3] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and first committed step in the biosynthesis of Lipid A.[2][3][4][5][6] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[5][6] By inhibiting LpxC, L-161,240 blocks the Raetz pathway of lipid biosynthesis, which is vital for bacterial viability, leading to bactericidal effects.[4][5][7] The hydroxamate moiety of L-161,240 is presumed to act by binding the catalytic Zn²⁺ ion within the LpxC active site.[1][4]

Caption: Inhibition of the LpxC enzyme by L-161,240 blocks the essential Raetz pathway.

Quantitative In Vitro Activity

Early research established L-161,240 as a potent inhibitor of E. coli LpxC with nanomolar affinity. Its activity was quantified through various assays, measuring both direct enzyme inhibition (IC₅₀ and Kᵢ) and whole-cell antibacterial efficacy (MIC).

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | Parameter | Value | Reference |

| L-161,240 | E. coli LpxC | Kᵢ | 50 nM | [4][8] |

| L-161,240 | E. coli LpxC | IC₅₀ | 26 nM (at 3 µM substrate) | [1] |

| L-161,240 | E. coli LpxC | IC₅₀ | 440 ± 10 nM (at 25 µM substrate) | [1] |

| L-161,140 | E. coli LpxC | IC₅₀ | 0.03 µM | [9] |

| Note: L-161,140 is cited as the most active compound in its series and is likely a typographical error for L-161,240. |

Table 2: Minimum Inhibitory Concentration (MIC) Data

| Compound | Organism | Strain | MIC | Reference |

| L-161,240 | Escherichia coli | Wild-Type | ~1 µg/mL | [7] |

| L-161,240 | Escherichia coli | Wild-Type | 1-3 µg/mL | [9] |

| L-161,240 | Escherichia coli | W3110 | 0.2 µg/mL (in M9 minimal medium) | [8] |

| L-161,240 | Pseudomonas aeruginosa | Wild-Type | > 50 µg/mL | [3] |

| L-161,240 | Pseudomonas aeruginosa | Wild-Type | > 100 µg/mL | [7] |

| L-161,240 | Serratia marcescens | - | Ineffective | [4] |

In Vivo Efficacy

Preclinical studies in murine models demonstrated the therapeutic potential of L-161,240. The compound was shown to be effective in treating systemic infections caused by susceptible Gram-negative pathogens.

-

Septicemia Model: L-161,240 successfully protected mice from a lethal dose of E. coli in a septicemia challenge model, validating its efficacy in a living system.[4][7]

Spectrum of Activity and Resistance

The antibacterial activity of L-161,240 is notably specific. It is highly active against E. coli but lacks efficacy against other significant Gram-negative pathogens like Pseudomonas aeruginosa and Serratia marcescens.[3][4][9]

This species selectivity is not due to differences in cell permeability or efflux but is a direct result of the LpxC enzyme's structure.[2][3] L-161,240 is a poor inhibitor of the P. aeruginosa LpxC ortholog.[2][9] This was elegantly demonstrated through genetic experiments where the susceptibility of E. coli and P. aeruginosa to the drug was reversed by swapping their respective lpxC genes.[2][3][9]

The frequency of spontaneous resistance to L-161,240 in E. coli was reported to be approximately 10⁻⁹.[9] However, resistant colonies were observed in disc-diffusion assays, indicating that resistance can be readily selected.[4]

Caption: The species selectivity of L-161,240 is dictated by its differential potency against LpxC orthologs.

Key Experimental Protocols

LpxC Enzyme Inhibition Assay

To determine the IC₅₀ values, a fluorometric assay was developed as an alternative to complex radiolabel-based methods.[1]

-

Substrate: Synthetic, non-radioactive UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc was used as the LpxC substrate.[1]

-

Reaction: The LpxC enzyme catalyzes the deacetylation of the substrate, producing a sugar amine product.

-

Detection: The formation of the amine product was measured using a homogeneous fluorometric assay with o-phthalaldehyde (OPA), which reacts with the primary amine to generate a fluorescent product.

-

Procedure: The assay was performed with varying concentrations of L-161,240 to determine the concentration required for 50% inhibition of enzyme activity. It was noted that the IC₅₀ value is dependent on the substrate concentration used in the assay.[1]

Target Validation via Genetic Complementation

Experiments were conducted to unequivocally prove that LpxC is the target of L-161,240 and to explain its inactivity against P. aeruginosa.[2][3]

-

Construct 1 (P. aeruginosa expressing E. coli LpxC): The endogenous lpxC gene in P. aeruginosa was inactivated, and the organism's viability was made dependent on an arabinose-inducible lpxC gene from E. coli. This genetically modified P. aeruginosa strain became susceptible to L-161,240.[2][3]

-

Construct 2 (E. coli expressing P. aeruginosa LpxC): Conversely, an E. coli strain was engineered where its growth was dependent on the lpxC gene from P. aeruginosa. This construct became resistant to L-161,240.[2][3]

Caption: Workflow of the genetic swap experiment confirming LpxC as the target of L-161,240.

Thermal Shift Assay (Differential Scanning Fluorimetry)

The direct binding of L-161,240 to the LpxC protein was confirmed using a thermal shift assay.[8]

-

Principle: The binding of a ligand (inhibitor) to a protein generally increases the protein's thermal stability. This change in the melting temperature (Tₘ) can be monitored using a fluorescent dye that binds to unfolded proteins.

-

Procedure: E. coli LpxC was incubated with and without L-161,240 in the presence of a fluorescent dye. The temperature was gradually increased, and fluorescence was monitored.

-

Result: The melting temperature of LpxC in the presence of L-161,240 shifted to 61.5°C, compared to 54°C in the DMSO control, confirming direct binding and stabilization of the enzyme by the inhibitor.[8]

References

- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses, Structures and Antibiotic Activities of LpxC Inhibitors Based on the Diacetylene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: L-161240 In Vitro Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161,240 is a potent and selective antibiotic that targets the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1] The inhibition of LpxC is a promising strategy for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.

These application notes provide detailed protocols for in vitro enzyme assays to determine the inhibitory activity of L-161,240 and other compounds against LpxC. Two primary methods are described: a fluorescence-based assay and a liquid chromatography-mass spectrometry (LC-MS/MS)-based assay.

Mechanism of Action

LpxC catalyzes the deacetylation of UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetylglucosamine to produce UDP-3-O-[(3R)-3-hydroxymyristoyl]-D-glucosamine and acetate. L-161,240 is a competitive inhibitor of LpxC, with a reported dissociation constant (Ki) of 50 nM for the Escherichia coli enzyme (EcLpxC).[2] Its hydroxamate moiety is thought to chelate the active site zinc ion, preventing substrate binding and catalysis.

Data Presentation

The inhibitory activity of L-161,240 against E. coli LpxC has been determined using various in vitro assays. The reported values for the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are summarized below. It is important to note that IC50 values can vary depending on the substrate concentration used in the assay.

| Parameter | Value (nM) | Substrate Concentration (μM) | Assay Method | Reference |

| Ki | 50 | N/A | Not Specified | [2] |

| IC50 | 440 ± 10 | 25 | Fluorescence-based | [1] |

Experimental Protocols

Two distinct methods for assaying LpxC activity and its inhibition by L-161,240 are detailed below.

Protocol 1: Fluorescence-Based Enzyme Assay

This protocol is adapted from a homogeneous fluorometric assay for E. coli LpxC.[1] The principle of this assay is the detection of the primary amine product formed after the deacetylation of the substrate. This amine reacts with o-phthaldialdehyde (OPA) and a thiol to produce a fluorescent product.

Materials:

-

Purified E. coli LpxC enzyme

-

L-161,240

-

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

-

MES buffer (pH 6.0)

-

Brij-35

-

Dithiothreitol (DTT)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Acetic acid

-

o-phthaldialdehyde (OPA)

-

2-mercaptoethanol

-

Borax buffer (pH 9.5)

-

Black 96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare the Reaction Mixture: In a black 96-well microplate, prepare the reaction mixture with the following components (final concentrations):

-

40 mM MES buffer (pH 6.0)

-

0.02% Brij-35

-

80 μM DTT

-

25 μM UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Varying concentrations of L-161,240 (dissolved in DMSO, final DMSO concentration of 2% v/v)

-

Make up the final volume to 90 μL with sterile distilled water.

-

-

Initiate the Enzymatic Reaction: Add 10 μL of purified E. coli LpxC (final concentration of approximately 1.5 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop the Reaction: Terminate the reaction by adding 40 μL of 0.625 M NaOH.

-

Hydrolysis: Incubate at 37°C for an additional 10 minutes to hydrolyze the 3-O-acyl ester.[1]

-

Neutralization: Add 40 μL of 0.625 M acetic acid to neutralize the reaction.

-

Derivatization: Add 120 μL of the OPA reagent (o-phthaldialdehyde and 2-mercaptoethanol in 0.1 M borax buffer, pH 9.5) to each well.

-

Detection: Measure the fluorescence using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Data Analysis: Determine the IC50 value of L-161,240 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: LC-MS/MS-Based Enzyme Assay

This protocol is based on a method developed for P. aeruginosa LpxC, which can be adapted for E. coli LpxC.[3] This assay directly measures the consumption of the substrate and the formation of the product.

Materials:

-

Purified E. coli LpxC enzyme

-

L-161,240

-

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5)

-

DMSO

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Prepare the Reaction Mixture: In a suitable reaction vessel (e.g., a microcentrifuge tube), prepare the reaction mixture with the following components:

-

Assay buffer

-

A defined concentration of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (e.g., 5 μM)

-

Varying concentrations of L-161,240 (dissolved in DMSO, maintain a constant final DMSO concentration)

-

-

Initiate the Enzymatic Reaction: Add purified E. coli LpxC to a final concentration that allows for linear product formation over the desired time course.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 15-60 minutes).

-

Stop the Reaction: Quench the reaction by adding an equal volume of a solution that will precipitate the protein and is compatible with LC-MS/MS analysis (e.g., acetonitrile with 0.1% formic acid).

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an autosampler vial for analysis.

-

LC-MS/MS Analysis:

-

Inject the sample onto a suitable reverse-phase LC column.

-

Separate the substrate and product using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the substrate and product using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The MRM transitions for the substrate (UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine) and product (UDP-3-O-[(R)-3-hydroxymyristoyl]-D-glucosamine) will need to be optimized for the specific instrument. For example, quantifier transitions of 832 → 79 for the substrate and 790 → 79 for the product have been reported.[3]

-

-

Data Analysis: Quantify the peak areas for the substrate and product. Calculate the percentage of inhibition for each concentration of L-161,240 and determine the IC50 value as described in the fluorescence-based assay protocol.

Visualizations

Caption: Experimental workflow for the in vitro LpxC enzyme assay.

Caption: LpxC catalytic action and inhibition by this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of L-161,240

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161,240 is a potent and selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of this pathway leads to bacterial cell death, making LpxC a compelling target for the development of novel antibiotics.[1] L-161,240 has demonstrated potent activity against Escherichia coli and other members of the Enterobacteriaceae family.[3] However, it shows significantly less activity against Gram-negative bacteria such as Pseudomonas aeruginosa.[2]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of L-161,240 against Gram-negative bacteria using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Mechanism of Action: Inhibition of Lipid A Biosynthesis

L-161,240 exerts its antibacterial effect by targeting the LpxC enzyme within the Raetz pathway of lipid A biosynthesis. The hydroxamate moiety of L-161,240 is thought to chelate the essential zinc ion in the active site of LpxC, thereby inhibiting its deacetylase activity. This blockage prevents the formation of lipid A and disrupts the integrity of the outer membrane, ultimately leading to bacterial cell death.

Caption: Mechanism of action of L-161,240 in the Lipid A biosynthesis pathway.

Experimental Protocol: MIC Assay by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials

-

L-161,240 powder

-

Dimethyl sulfoxide (DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial strains (e.g., E. coli ATCC 25922)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure

1. Preparation of L-161,240 Stock Solution a. L-161,240 is sparingly soluble in aqueous solutions. Prepare a 10 mg/mL stock solution in 100% DMSO. b. Store the stock solution in small aliquots at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.

2. Preparation of Working Solutions and Serial Dilutions a. On the day of the experiment, thaw an aliquot of the L-161,240 stock solution. b. Prepare a working solution by diluting the stock solution in CAMHB. For example, to achieve a final highest concentration of 64 µg/mL, prepare a 128 µg/mL working solution in CAMHB. c. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. d. Add 100 µL of the 128 µg/mL L-161,240 working solution to the first column of wells. e. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

3. Inoculum Preparation a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[6] d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A 1:150 dilution of the 0.5 McFarland suspension followed by a 1:2 dilution in the plate will achieve this.[6]

4. Inoculation of the Microtiter Plate a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted L-161,240. b. This will bring the final volume in each well to 200 µL and dilute the L-161,240 concentration by half, achieving the desired final concentrations. c. Include a positive control (wells with inoculum and CAMHB, but no L-161,240) and a negative control (wells with CAMHB only) on each plate.

5. Incubation a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Determination of MIC a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of L-161,240 at which there is no visible growth.

Caption: Experimental workflow for the broth microdilution MIC assay.

Data Presentation

The results of an MIC assay with L-161,240 can be summarized in the following tables.

Table 1: MIC of L-161,240 against various Gram-negative bacteria.

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | 1 |

| Klebsiella pneumoniae | 700603 | 2 |

| Enterobacter cloacae | 13047 | 4 |

| Pseudomonas aeruginosa | 27853 | >64 |

Table 2: Quality Control Ranges for MIC of L-161,240.

| QC Strain | ATCC Number | Expected MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.5 - 2 |

Troubleshooting and Considerations

-

Solubility: L-161,240 has poor aqueous solubility. Ensure that the initial stock solution is fully dissolved in DMSO before preparing aqueous working solutions. The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.

-

Inoculum Density: The accuracy of the MIC value is highly dependent on the initial inoculum density. It is critical to standardize the inoculum to a 0.5 McFarland standard.

-

Media: Cation-Adjusted Mueller-Hinton Broth is the recommended medium for susceptibility testing of non-fastidious, rapidly growing aerobic organisms.

-

Interpretation: For some bacteriostatic agents, trailing endpoints (reduced growth over a range of concentrations) can occur. The MIC should be read as the lowest concentration with no visible growth.

By following this detailed protocol, researchers can accurately and reproducibly determine the in vitro activity of L-161,240 against a range of Gram-negative bacteria, providing valuable data for drug development and antimicrobial research.

References

- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-161240 | Antibacterial | TargetMol [targetmol.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. This compound|183298-68-2|COA [dcchemicals.com]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Notes and Protocols for L-161,240 in Bacterial Growth Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161,240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3][4][5] LpxC is a metalloenzyme that plays a crucial role in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that forms the outer membrane of most Gram-negative bacteria.[1][6] By inhibiting the first committed step in the Lipid A synthesis pathway, L-161,240 exhibits bactericidal activity against susceptible Gram-negative bacteria.[1][4][5] These application notes provide detailed protocols for utilizing L-161,240 in bacterial growth inhibition studies, focusing on its mechanism of action as an LpxC inhibitor.

Mechanism of Action

L-161,240 acts as a competitive inhibitor of LpxC, a zinc-dependent metalloenzyme.[1] The hydroxamate group in L-161,240 is believed to chelate the active site zinc ion, thereby blocking the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1] This inhibition halts the biosynthesis of Lipid A, leading to the disruption of the outer membrane integrity and ultimately, bacterial cell death.[1]

Data Presentation

Table 1: In Vitro Activity of L-161,240

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | Escherichia coli LpxC | 26 nM | [1] |

| Escherichia coli LpxC | 440 ± 10 nM | [1] | |

| MIC | Escherichia coli (wild-type) | 1-3 µg/mL | [2] |

| Escherichia coli W3110 | 0.2 µg/mL | [7] | |

| Pseudomonas aeruginosa | > 50 µg/mL | [3] | |

| Pseudomonas aeruginosa | > 100 µg/mL | [5] | |

| Frequency of Resistance | Escherichia coli | ~10-9 | [2] |

Note: IC50 values can vary depending on the substrate concentration used in the assay.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of L-161,240

This protocol outlines the determination of the MIC of L-161,240 against Gram-negative bacteria using the broth microdilution method.

Materials:

-

L-161,240

-

Gram-negative bacterial strain (e.g., Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of L-161,240 Stock Solution: Prepare a stock solution of L-161,240 in a suitable solvent (e.g., DMSO).

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase.

-

Adjust the bacterial suspension to a concentration of approximately 5 x 105 CFU/mL in CAMHB.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the L-161,240 stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

The last well should contain no inhibitor and serve as a positive control for bacterial growth. A well with uninoculated broth will serve as a negative control.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of L-161,240 that completely inhibits visible bacterial growth.

Protocol 2: In Vitro LpxC Enzyme Inhibition Assay

This protocol describes a method to assess the inhibitory activity of L-161,240 against purified LpxC enzyme.

Materials:

-

Purified LpxC enzyme

-

L-161,240

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

-

Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

-

Detection reagent (e.g., a reagent that reacts with the free amine product)

-

96-well plate

-

Plate reader

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of L-161,240 in the assay buffer.

-

Add a fixed amount of purified LpxC enzyme to each well of a 96-well plate.

-

Add the diluted L-161,240 to the wells and incubate for a short period to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the LpxC substrate to each well.

-

Incubate the plate at a controlled temperature for a defined period.

-

-

Detection:

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each L-161,240 concentration.

-

Plot the percentage inhibition against the inhibitor concentration and determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of L-161,240.

Caption: Inhibition of the Lipid A biosynthesis pathway in Gram-negative bacteria by L-161,240.

References

- 1. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Validation of LpxC as an Antibacterial Drug Target in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular validation of LpxC as an antibacterial drug target in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Common and varied molecular responses of Escherichia coli to five different inhibitors of the lipopolysaccharide biosynthetic enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-161240 in Escherichia coli Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) in Escherichia coli.[1][2][3] LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is an essential component of the outer membrane of most Gram-negative bacteria.[2][3] Inhibition of LpxC is bactericidal, making it a compelling target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[1][2][3]

These application notes provide detailed protocols for the use of this compound in E. coli cell culture, including methods for determining its minimum inhibitory concentration (MIC), assessing its impact on bacterial growth kinetics, and evaluating its bactericidal activity.

Mechanism of Action

This compound contains a hydroxamate moiety that chelates the catalytic Zn²⁺ ion in the active site of LpxC, competitively inhibiting its deacetylase activity.[1][3] This inhibition blocks the lipid A biosynthetic pathway, leading to the disruption of the outer membrane and subsequent cell death. The compound has demonstrated significant potency against E. coli, both in vitro and in animal models of infection.[1][2][4] Notably, this compound exhibits greater efficacy against E. coli LpxC compared to the ortholog from Pseudomonas aeruginosa, which is attributed to conformational differences in the active site of the enzyme.[2][5][6]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound against E. coli.

Table 1: In Vitro Inhibitory Activity of this compound against E. coli LpxC

| Parameter | Value | E. coli Strain/Enzyme Source | Notes | Reference |

| Kᵢ | 50 nM | Purified E. coli LpxC | Competitive inhibitor. | [1] |

| IC₅₀ | 440 ± 10 nM | E. coli LpxC | Assay with 25 µM substrate. | [3] |

| IC₅₀ | 26 nM | E. coli LpxC | Assay with 3 µM substrate. | [3] |

Table 2: Antibacterial Activity of this compound against E. coli

| Parameter | Value | E. coli Strain | Medium | Reference |

| MIC | 1 µg/mL | Wild-type E. coli | - | [5] |

| MIC | ~1 µg/mL | E. coli | - | [4] |

| MIC | 0.2 µg/mL | E. coli W3110 | M9 Minimal Medium | [7] |

| Bactericidal Effect | 99.9% killing | E. coli | Within 4 hours | [1] |

| Resistance Frequency | ~1 in 10⁷–10⁹ | E. coli W3110 | Disc-diffusion assay | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of the LpxC enzyme by this compound in the E. coli Lipid A biosynthetic pathway.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 5 mg/mL as reported in some studies[7]).

-

Vortex gently until the compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

2. Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

-

Materials:

-

E. coli strain (e.g., ATCC 25922, W3110)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several isolated colonies of E. coli. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

This compound Dilution: a. Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC (e.g., from 64 µg/mL down to 0.06 µg/mL). b. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid solvent toxicity.

-

Inoculation: a. Add 50 µL of the prepared E. coli inoculum to each well containing the this compound dilutions. b. Set up a positive control well (bacteria in CAMHB with DMSO, no drug) and a negative control well (CAMHB only).

-

Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

-

Result Interpretation: a. The MIC is defined as the lowest concentration of this compound at which there is no visible growth (turbidity) of E. coli. This can be assessed by eye or with a microplate reader measuring absorbance at 600 nm.

-

3. Protocol for Bacterial Growth Curve (Time-Kill) Assay

This assay assesses the effect of this compound on bacterial growth over time.

-

Materials:

-

All materials from the MIC protocol.

-

Sterile culture tubes or flasks.

-

-

Procedure:

-

Grow an overnight culture of E. coli in CAMHB at 37°C with shaking.

-

Dilute the overnight culture into fresh, pre-warmed CAMHB to an optical density at 600 nm (OD₆₀₀) of ~0.05.

-

Divide the culture into separate flasks. Add this compound at various concentrations (e.g., 1x, 4x, and 8x the predetermined MIC). Include a no-drug control.

-

Incubate the flasks at 37°C with shaking (e.g., 200 rpm).[8]

-

At regular time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), take samples from each flask.

-

For growth curve analysis, measure the OD₆₀₀ of each sample.

-

For time-kill analysis, perform serial dilutions of each sample in sterile saline, plate onto nutrient agar, and incubate overnight at 37°C. Count the colonies on the following day to determine the number of viable cells (CFU/mL).

-

Plot OD₆₀₀ versus time to generate growth curves. Plot log₁₀(CFU/mL) versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

-

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal information.

References

- 1. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Crystallizing LpxC with L-161,240 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential, zinc-dependent enzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] The absence of a human homolog makes LpxC an attractive and validated target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[3][4]

L-161,240 is a potent, competitive hydroxamate-based inhibitor of Escherichia coli LpxC (EcLpxC).[5] Structural elucidation of the LpxC-inhibitor complex is critical for understanding the molecular basis of inhibition and for advancing structure-based drug design efforts. These application notes provide detailed protocols for the expression, purification, and crystallization of LpxC in complex with L-161,240, along with relevant biochemical and structural data.

Data Presentation

Quantitative data for the inhibition of LpxC by L-161,240 and the crystallographic data for the EcLpxC/L-161,240 complex are summarized below.

Table 1: In Vitro Inhibitory Activity of L-161,240

| Parameter | Organism/Enzyme | Value | Substrate Concentration | Reference |

|---|---|---|---|---|

| Ki | E. coli LpxC | 50 nM | Not specified | [5] |

| IC50 | E. coli LpxC | 26 nM | 3 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | [1] |

| IC50 | E. coli LpxC | 440 ± 10 nM | 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc | [1] |

| MIC | E. coli | 1 µg/mL | - | [6][7] |

| MIC | P. aeruginosa | > 50 µg/mL | - | [6][7] |

| Relative Potency | EcLpxC vs. PaLpxC | 38-fold more potent against EcLpxC | Not specified |[6] |

Table 2: Crystallographic Data for E. coli LpxC in Complex with L-161,240

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 4IS9 | [8][9] |

| Method | X-Ray Diffraction | [9] |

| Resolution | 2.13 Å | [9] |

| Space Group | Not specified in abstracts | |

| R-Value Work | 0.216 | [9] |

| R-Value Free | 0.247 | [9] |

| Organism | Escherichia coli |[9] |

Experimental Protocols

Protocol 1: Recombinant LpxC Expression and Purification

This protocol describes a general method for obtaining highly pure LpxC protein suitable for crystallization, based on established procedures for E. coli and P. aeruginosa LpxC.[2][10]

1. Gene Cloning and Expression Vector:

- Clone the full-length lpxC gene from the desired organism (e.g., E. coli) into a suitable expression vector, such as pET21a, which appends a C-terminal His-tag for affinity purification.

- Introduce mutations if necessary (e.g., C125S in EcLpxC) to improve protein stability and prevent aggregation.[10]

2. Protein Expression:

- Transform the expression plasmid into an E. coli expression strain like BL21(DE3).

- Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Induce protein expression by adding a final concentration of 0.5-1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).

- Reduce the temperature to 16-20°C and continue shaking for 16-20 hours to enhance protein solubility.

3. Cell Lysis and Clarification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol) supplemented with protease inhibitors (e.g., PMSF) and DNase I.

- Lyse the cells using a French press or sonication.

- Clarify the lysate by ultracentrifugation at 40,000 x g for 45 minutes at 4°C to remove cell debris.

4. Affinity Chromatography:

- Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

- Wash the column extensively with Wash Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 40 mM imidazole, 1 mM TCEP) to remove non-specifically bound proteins.

- Elute LpxC using an Elution Buffer containing a high concentration of imidazole (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 300 mM imidazole, 1 mM TCEP).

5. Ion-Exchange Chromatography (Optional):

- For higher purity, dialyze the eluted fractions against a low-salt buffer (e.g., 25 mM HEPES pH 7.0, 2 mM TCEP).

- Load the protein onto an anion or cation exchange column (e.g., Red Sepharose) and elute using a linear salt gradient (e.g., 0.3 M to 1.0 M NaCl).[2]

6. Size-Exclusion Chromatography (Gel Filtration):

- Concentrate the LpxC-containing fractions.

- Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) equilibrated with the final Gel Filtration Buffer (e.g., 25 mM HEPES pH 7.0, 50 mM NaCl, 2 mM TCEP).[2] This step removes aggregates and ensures a monodisperse sample.

7. Final Concentration and Storage:

- Pool the pure LpxC fractions, as determined by SDS-PAGE.

- Concentrate the protein to a final concentration of 10-15 mg/mL.

- Flash-freeze aliquots in liquid nitrogen and store at -80°C.